5-HT6R/MAO-B modulator 1

Description

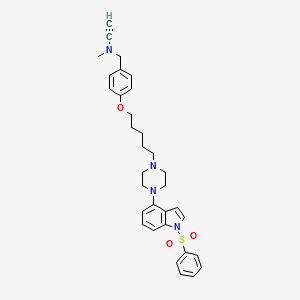

Structure

3D Structure

Properties

Molecular Formula |

C33H38N4O3S |

|---|---|

Molecular Weight |

570.7 g/mol |

IUPAC Name |

N-[[4-[5-[4-[1-(benzenesulfonyl)indol-4-yl]piperazin-1-yl]pentoxy]phenyl]methyl]-N-methylethynamine |

InChI |

InChI=1S/C33H38N4O3S/c1-3-34(2)27-28-15-17-29(18-16-28)40-26-9-5-8-20-35-22-24-36(25-23-35)32-13-10-14-33-31(32)19-21-37(33)41(38,39)30-11-6-4-7-12-30/h1,4,6-7,10-19,21H,5,8-9,20,22-27H2,2H3 |

InChI Key |

ONCZSHLXFUOTLP-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=C(C=C1)OCCCCCN2CCN(CC2)C3=CC=CC4=C3C=CN4S(=O)(=O)C5=CC=CC=C5)C#C |

Origin of Product |

United States |

Medicinal Chemistry and Compound Design

Structural Evolution and Design Principles of 5-HT6R/MAO-B Dual Modulators

The creation of dual-acting 5-HT6R/MAO-B modulators is rooted in the strategic combination of structural features known to interact with each respective target. This approach aims to produce a single chemical entity with a balanced and potent affinity for both proteins.

Pharmacophore hybridization is a cornerstone of the design process for these dual-modulator compounds. This strategy involves identifying the key pharmacophoric elements of known selective ligands for each target and integrating them into a single, novel molecular structure. nih.govresearchgate.net The fundamental approach for creating 5-HT6R/MAO-B modulators has been to link established scaffolds of 5-HT6R antagonists with aryloxy fragments derived from both reversible and irreversible MAO-B inhibitors. nih.govresearchgate.net

The design often starts with a "privileged scaffold" for the 5-HT6R, such as an indole or a related heterocyclic system, which is known to provide high affinity for this receptor. mdpi.com To this core, a pharmacophore for MAO-B inhibition is appended. For MAO-B, key pharmacophoric features include hydrophobic groups and hydrogen bond acceptors that can interact with the enzyme's active site. nih.govmdpi.com By connecting these two distinct pharmacophores, often via a flexible linker, medicinal chemists can generate hybrid molecules with the potential for dual activity.

Through extensive structure-activity relationship (SAR) studies, researchers have identified several structural motifs crucial for achieving potent dual modulation of 5-HT6R and MAO-B.

A significant finding is the importance of a planar, tricyclic scaffold, such as the 1H-pyrrolo[3,2-c]quinoline core. nih.gov Molecular simplification experiments, where the fused pyrrole ring was removed to create a simpler quinoline congener, resulted in a significant decrease in affinity for 5-HT6R and reduced inhibitory activity at MAO-B. nih.gov Further simplification to a pyridine core led to a complete loss of activity at both targets, confirming that the tricyclic 1H-pyrrolo[3,2-c]quinoline system is a required motif for this specific class of dual-action compounds. nih.gov

Within this framework, other motifs are also critical:

A Basic Amine Group: A piperazine ring or a similar alicyclic amine fragment, typically attached at the C4 position of the core, is a well-established requirement for high affinity at class A G-protein-coupled receptors (GPCRs) like the 5-HT6R. nih.gov

An Aromatic Moiety: An N-substituted benzyl fragment or a related aromatic group is essential. The substitution pattern on this ring plays a vital role in tuning the potency for both targets. nih.gov

Aryloxy Fragments: For other classes of dual inhibitors, linking 5-HT6R scaffolds with aryloxy fragments derived from known MAO-B inhibitors has proven to be a successful strategy. nih.gov

Structure-Activity Relationship (SAR) Studies of 5-HT6R/MAO-B Modulator 1 and its Analogs

SAR studies are fundamental to understanding how specific structural modifications to a lead compound, such as this compound, and its related analogs influence their biological activity. These studies provide a rational basis for optimizing potency and selectivity.

Systematic modification of different parts of the dual-modulator scaffold has revealed clear trends in activity. Using the 1H-pyrrolo[3,2-c]quinoline series as an example, specific substitutions have been shown to have a profound impact:

Substituents on the N1-Benzyl Fragment: The introduction of a chlorine atom at the C3 position of the benzyl ring was found to be the most favorable modification. This substitution led to an increased affinity for 5-HT6R and simultaneously provided the most potent inhibitory activity at MAO-B. nih.gov

Fragments at the C4-Position: The nature of the alicyclic amine at the C4 position is critical. A piperazine ring at this position was identified as the optimal fragment for ensuring the desired pharmacological profile at both 5-HT6R and MAO-B. nih.gov In contrast, certain alicyclic amines with exocyclic amino groups, such as N,N-dimethylpyrrolidin-3-amine and N,N-dimethylpiperidin-4-amine, were detrimental to 5-HT6R binding. nih.gov Interestingly, some of these same fragments (e.g., those containing pyrrolidine and azetidine moieties) still demonstrated potent inhibitory activity at MAO-B, highlighting the distinct structural requirements for each target. nih.gov

The following table summarizes the SAR findings for a series of 1H-pyrrolo[3,2-c]quinoline analogs, demonstrating the effect of substitutions on 5-HT6R affinity (Ki) and MAO-B inhibition (pIC50). nih.gov

| Compound | N1-Substituent (R1) | C4-Substituent (R2) | 5-HT6R Kᵢ (nM) | MAO-B pIC₅₀ |

|---|---|---|---|---|

| 3 | Benzyl | Piperazine | 30 | 7.51 |

| 4 | 3-Methylbenzyl | Piperazine | 55 | 7.95 |

| 5 | 3-Methoxybenzyl | Piperazine | 110 | 7.91 |

| 6 | 3-Chlorobenzyl | Piperazine | 17 | 8.93 |

| 13 | 3-Chlorobenzyl | N,N-dimethylpyrrolidin-3-amine | >10000 | 7.99 |

| 15 | 3-Chlorobenzyl | N-methylazetidin-3-amine | 1700 | 8.45 |

| 19 | 3-Chlorobenzyl | N,N-dimethylpiperidin-4-amine | >10000 | 6.11 |

The primary goal of the optimization process is to achieve a balanced, high-potency profile against both targets within a single molecule. This requires carefully navigating the often-divergent SARs for 5-HT6R and MAO-B. nih.gov For instance, while modifications at the C4 position can drastically reduce 5-HT6R affinity, they may not necessarily hamper MAO-B inhibitory activity. nih.gov

The optimization of this compound (also known as compound 48) involved a pharmacophore hybridization approach that linked a privileged 5-HT6R scaffold with aryloxy fragments known to inhibit MAO-B. nih.gov This strategy led to the identification of a compound that not only acts as an antagonist or inverse agonist at the 5-HT6R but also as a potent, irreversible inhibitor of MAO-B. nih.gov This dual efficacy is crucial for its potential therapeutic effects, as it combines the pro-cognitive properties associated with 5-HT6R antagonism with the neuroprotective effects of MAO-B inhibition.

Synthetic Methodologies for this compound

The synthesis of complex heterocyclic systems like this compound and its analogs typically involves multi-step reaction sequences. While the specific synthesis for every modulator varies, the general methodologies often rely on established organic chemistry transformations for building the core scaffold and introducing the required substituents.

For indole-based inhibitors, a common synthetic route involves the construction of the indole core, followed by functionalization at key positions. For example, the synthesis of N-(1-aroyl-1H-indol-5-yl)benzamides, which are potent MAO-B inhibitors, involves several key steps. The process may start with a commercially available indole derivative, such as methyl 1H-indole-5-carboxylate. This starting material can undergo N-acylation with a substituted benzoyl chloride. The ester group at the C5 position can then be hydrolyzed to a carboxylic acid, which is subsequently converted to an acyl azide. Through a Curtius rearrangement, the acyl azide is transformed into an isocyanate, which can then be reacted with an appropriate amine or alcohol to yield the final urea or carbamate derivatives. Alternatively, the carboxylic acid can be coupled with an amine using standard peptide coupling reagents to form an amide linker.

A representative synthetic scheme for a related indole-based MAO-B inhibitor is as follows:

N-Acylation: Reaction of a 5-substituted indole with a desired benzoyl chloride in the presence of a base to protect the indole nitrogen and introduce a key aromatic moiety.

Linker Formation/Modification: Conversion of a group at the C5 position (e.g., an ester) into a functional group suitable for linking, such as an amine or a carboxylic acid.

Final Coupling: Reaction of the functionalized indole core with the second pharmacophoric component to yield the final hybrid molecule.

Characterization of the final products and intermediates is typically performed using techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity of the synthesized compounds. mdpi.com

Molecular and in Vitro Pharmacological Characterization

Receptor Binding Affinity and Selectivity Profiles

The initial characterization of a dual-target modulator involves determining its binding affinity for its primary targets and its selectivity over other related proteins.

Binding affinity for the 5-HT6 receptor is a key indicator of a modulator's potency. Radioligand binding assays are used to determine the inhibition constant (Kᵢ), which reflects the concentration of the compound required to occupy 50% of the receptors.

For the modulator PZ-1922, a high affinity for the human 5-HT6 receptor has been demonstrated. In binding experiments using HEK293 cells that stably express the human 5-HT6 receptor (h5-HT6R), PZ-1922 exhibited a potent Kᵢ value. nih.govacs.org Structure-activity relationship (SAR) studies have indicated that a 1H-pyrrolo[3,2-c]quinoline core is essential for this high-affinity interaction with the 5-HT6R. nih.govacs.org

| Compound | Cell Line | Radioligand | Kᵢ (nM) |

|---|---|---|---|

| PZ-1922 | HEK293-h5-HT6R | [³H]-LSD | 17 |

The potency of these modulators against the MAO-B enzyme is typically quantified by the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the compound needed to inhibit 50% of the MAO-B enzyme's activity.

PZ-1922 has been identified as a potent inhibitor of human recombinant MAO-B. nih.gov Fluorometric methods are commonly used to determine the inhibitory activity, yielding a pIC₅₀ value which can be converted to the molar IC₅₀ concentration. The 1H-pyrrolo[3,2-c]quinoline core, crucial for 5-HT6R binding, is also required for potent MAO-B inhibition. nih.govacs.org

| Compound | Enzyme Source | Assay Method | pIC₅₀ | IC₅₀ (nM) |

|---|---|---|---|---|

| PZ-1922 | Human Recombinant MAO-B | Fluorometric | 8.93 | ~1.17 |

An ideal modulator should exhibit high selectivity for its intended targets to minimize off-target effects. The selectivity profile of PZ-1922 was evaluated against a panel of other G-protein coupled receptors (GPCRs) and enzymes.

The compound demonstrated high selectivity for the 5-HT6R and MAO-B. nih.gov In radioligand binding assays, PZ-1922 showed low affinity for other serotonin (B10506) receptors such as 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT7, as well as for adrenergic α2A and dopamine (B1211576) D2 and D3 receptors. nih.gov A broader screening against 15 different targets at a concentration of 1 μM showed significant inhibition (>50%) only for MAO-B, 5-HT6R, and notably, the 5-HT3 receptor, indicating a triple-acting profile for this specific modulator. nih.govacs.org It showed weak or no activity at other screened targets, including the MAO-A isoform. acs.org

| Target | % Inhibition |

|---|---|

| 5-HT6R | >50% |

| MAO-B | >50% |

| 5-HT3R | >50% |

| 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7 | <50% |

| Adrenergic α2A | <50% |

| Dopamine D2, D3 | <50% |

| MAO-A | <50% |

In Vitro Functional Activity Assays

Functional assays are performed to understand how the modulator affects the biological function of its targets, going beyond simple binding affinity.

The 5-HT6 receptor is constitutively active and couples to the Gs protein, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels. nih.govacs.org Functional ligands can act as antagonists, blocking the action of an agonist, or as inverse agonists, reducing the receptor's basal, constitutive activity.

PZ-1922 has been characterized as a neutral antagonist at the 5-HT6R. nih.govacs.org In functional assays using NG108-15 cells expressing the 5-HT6R, PZ-1922 did not alter the basal levels of cAMP, which distinguishes it from inverse agonists that inhibit spontaneous cAMP production. nih.govacs.org However, it potently antagonized the effects of the 5-HT6R agonist 5-carboxamidotryptamine (5-CT) in 1321N1 cells, with a functional antagonist constant (Kb) of 33 nM. nih.govacs.org

In contrast, another dual-target modulator, identified as compound 48, has been reported to act as an inverse agonist at the 5-HT6R, reducing the constitutive activity of the receptor at Gs signaling. researchgate.net This highlights the variability in functional activity that can be achieved within this class of compounds.

The mechanism by which a compound inhibits an enzyme can be either reversible or irreversible. This has significant implications for its pharmacological action.

Kinetic studies have shown that PZ-1922 is a reversible inhibitor of MAO-B. nih.gov This was demonstrated in experiments showing a time-dependent recovery of the enzymatic activity of human recombinant MAO-B after the inhibitor was removed. nih.gov Conversely, compound 48 is described as an irreversible inhibitor of MAO-B, meaning it forms a stable, often covalent, bond with the enzyme, leading to prolonged inhibition. researchgate.netmedchemexpress.cn

Kinetic analyses, such as Lineweaver-Burk plots, can further elucidate the type of reversible inhibition (e.g., competitive, noncompetitive, or uncompetitive). For a noncompetitive inhibitor, for instance, the inhibitor binds to a site other than the active site, reducing the maximal velocity (Vmax) of the enzyme without changing the substrate's binding affinity (Km). researchgate.net

Computational and Structural Insights into Target Interactions

The unique dual-target profile of the 5-HT6R/MAO-B modulator 1 has been investigated through various computational and structural biology techniques. These studies provide crucial insights into the molecular interactions with its targets, the 5-HT6 receptor (5-HT6R) and monoamine oxidase B (MAO-B), offering a rationale for its potent activity and a basis for the design of future multitarget ligands.

Molecular Docking Studies with 5-HT6R and MAO-B

Initial molecular docking attempts with the original crystal structures of 5-HT6R and MAO-B yielded inconsistent results for a similar triple-acting compound, PZ-1922, due to conformational constraints within the binding sites. To overcome these limitations, an induced-fit docking procedure was employed. This more flexible approach allowed for the exploration of a wider range of conformational states of the target proteins, ultimately leading to the identification of stable ligand-receptor complexes nih.gov.

For the 5-HT6R, the presence of a 1H-pyrrolo[3,2-c]quinoline core was identified as a critical structural feature for dual activity at both 5-HT6R and MAO-B. Modifications to this core, such as simplification to a pyridine core, resulted in a loss of activity at both targets nih.gov. Further structural diversification, including the introduction of a chlorine atom at position 3 of the benzyl fragment, proved to be a favorable modification, leading to increased affinity for the 5-HT6R and more potent inhibitory activity at MAO-B nih.gov.

In the context of MAO-B, docking studies have been instrumental in understanding the binding modes of various inhibitors. For instance, studies on other MAO-B inhibitors have utilized the high-resolution crystal structure of MAO-B to computationally dock ligands to the active site, allowing for the prediction of binding orientations and the estimation of thermodynamic properties such as the free energy of binding researchgate.net. These computational approaches provide valuable data on the specific interactions between the inhibitor and key residues within the enzyme's active site researchgate.net.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations have been employed to determine the key structural features required for MAO-B inhibition and 5-HT6R antagonism nih.gov. These simulations provide a dynamic view of the ligand-receptor interactions over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding.

MD simulations of other MAO-B inhibitors have been used to verify the stable binding of ligands to the MAO-B receptor, providing strong support for the development of novel therapeutic agents for neurodegenerative diseases frontiersin.org. These studies typically involve running simulations of the protein-ligand complex to examine conformational changes and dynamic behavior at an atomistic level frontiersin.org.

Similarly, MD simulations have been crucial in understanding the activation mechanisms of serotonin receptors. For other 5-HT receptors, MD simulations have been used to investigate the conformational changes induced by various ligands, revealing distinct effects on key structural elements of the receptor mdpi.com. These computational studies help to elucidate the sequence of events that connect ligand binding to receptor activation mdpi.com.

Cryo-Electron Microscopy (Cryo-EM) for Receptor-Ligand Complex Characterization

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of membrane proteins such as G protein-coupled receptors (GPCRs), including the 5-HT6R. The structure of the serotonin-bound human 5-HT6R in complex with its Gs heterotrimer has been determined at a resolution of 3.0 Å rcsb.orgnih.gov. This structural information provides detailed molecular insights into the activation and basal activity of the 5-HT6R nih.gov.

While a specific cryo-EM structure for "this compound" complexed with either of its targets is not explicitly detailed in the provided information, the available structures of 5-HT6R provide a valuable template for understanding how this dual-target ligand might interact with the receptor. For the related triple-acting compound PZ-1922, cryo-EM was utilized to determine its interaction with the 5-HT3 receptor, highlighting the utility of this technique in characterizing the binding of multitarget drugs nih.gov.

The cryo-EM structure of the 5-HT6R-Gs complex has revealed key structural determinants essential for its constitutive activity, which is an important consideration for the design of antagonists rcsb.orgnih.gov. These insights derived from cryo-EM studies are expected to accelerate the design of more effective medications targeting the 5-HT6R rcsb.orgnih.gov.

Compound List

Preclinical Pharmacodynamics and Efficacy in Animal Models

Modulation of Neurotransmitter Systems

The therapeutic potential of 5-HT6R/MAO-B modulator 1 in cognitive disorders is largely attributed to its ability to modulate key neurotransmitter systems that are often dysregulated in such conditions. These systems include the cholinergic, monoaminergic, glutamatergic, and GABAergic pathways. mdpi.comuni.lu

A significant mechanism contributing to the pro-cognitive effects of this modulator is the enhancement of cholinergic neurotransmission. The blockade of 5-HT6 receptors is known to improve the function of the cholinergic system. researchgate.net This is particularly relevant in the context of memory impairment models that utilize cholinergic deficits. For instance, the antagonist activity at 5-HT6 receptors can counteract the cognitive deficits induced by scopolamine (B1681570), a muscarinic receptor antagonist that disrupts cholinergic signaling. nih.govnih.gov The interaction between 5-HT6 receptor modulation and the cholinergic system is considered a predominant factor in improving working memory. nih.gov

The compound's inhibitory action on MAO-B plays a crucial role in regulating monoaminergic neurotransmission. mdpi.com MAO-B is a key enzyme responsible for the degradation of monoamine neurotransmitters, particularly dopamine (B1211576). mdpi.com By inhibiting MAO-B, the modulator increases the synaptic availability of dopamine. This is significant because both D1 and D2 dopamine receptors are involved in the processes of learning and memory. areeo.ac.ir Furthermore, 5-HT6 receptors themselves are known to modulate monoaminergic transmission, suggesting a synergistic effect of the dual-target approach. mdpi.com The regulation of neurotransmitters like dopamine and norepinephrine (B1679862) is a key aspect of the therapeutic strategy for neurodegenerative diseases. mdpi.com

Evidence suggests that the this compound also interacts with the glutamatergic and GABAergic systems. Blockade of 5-HT6 receptors has been shown to enhance glutamatergic neurotransmission, a critical pathway for learning and memory. researchgate.net This modulation is considered an important component of the cognitive-enhancing properties of 5-HT6R antagonists. nih.gov Additionally, the inhibition of MAO-B may contribute to GABAergic transmission. nih.gov Some studies on 5-HT6R antagonists have found that their effects on serotonin (B10506) levels are mediated by an indirect regulation involving GABAergic neurons. uni.lu

| Neurotransmitter System | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|

| Cholinergic | Antagonism of 5-HT6 receptors | Enhancement of cholinergic function, reversal of scopolamine-induced deficits. | researchgate.netnih.govnih.gov |

| Monoaminergic (Dopamine) | Inhibition of MAO-B | Increased synaptic availability of dopamine. | mdpi.comareeo.ac.ir |

| Glutamatergic | Antagonism of 5-HT6 receptors | Enhancement of glutamatergic neurotransmission. | researchgate.netnih.gov |

| GABAergic | MAO-B inhibition and 5-HT6R antagonism | Modulation of GABAergic transmission; indirect regulation of serotonergic neurons via GABA. | uni.lunih.gov |

Pro-Cognitive Effects in Animal Models of Cognitive Impairment

The modulatory effects on various neurotransmitter systems translate into significant pro-cognitive efficacy in animal models of cognitive impairment. The compound has demonstrated the ability to reverse chemically induced memory deficits and prevent pathology-associated memory decline. nih.govnih.gov

One of the well-established preclinical models for assessing pro-cognitive drugs involves inducing memory deficits with the cholinergic antagonist scopolamine. nih.govmdpi.com this compound (compound 48) has been shown to effectively reverse memory deficits induced by scopolamine in rats. nih.govmedchemexpress.com Specifically, in the Novel Object Recognition (NOR) task, which assesses short-term memory, administration of the modulator prevented the cognitive impairment caused by scopolamine. nih.govnih.gov This reversal of amnesia highlights the compound's ability to overcome cholinergic dysfunction, a key feature of Alzheimer's disease. nih.govresearchgate.net

In models that more closely mimic the pathology of Alzheimer's disease, such as those involving amyloid-beta (Aβ) administration, related multi-target compounds have shown significant neuroprotective and pro-cognitive effects. For instance, a similar triple-acting compound targeting 5-HT6R, 5-HT3R, and MAO-B was effective in preventing Aβ-induced memory decline in a T-maze test in rats. nih.govacs.org Furthermore, preclinical studies have demonstrated that 5-HT6R antagonists can rescue memory impairment by reducing the generation of Aβ and provide neuroprotective effects against Aβ-induced neurotoxicity. uni.luresearchgate.net This suggests that this compound may not only provide symptomatic relief but could also have disease-modifying potential by interfering with core pathological processes.

| Animal Model | Cognitive Task | Effect of Modulator | Reference |

|---|---|---|---|

| Scopolamine-Induced Amnesia (Rats) | Novel Object Recognition (NOR) | Fully reversed memory deficits. | nih.govnih.gov |

| Amyloid-Beta (Aβ)-Induced Memory Decline (Rats) | T-Maze Test | Prevented memory decline (demonstrated with a similar multi-target compound). | nih.govacs.org |

| Amyloid-Beta (Aβ) Neurotoxicity | Biochemical analysis | Attenuated Aβ generation and provided neuroprotection. | uni.luresearchgate.net |

Impact on Other Cognitive Domains (e.g., Learning, Attention)

The dual-acting this compound has demonstrated significant efficacy in preclinical models of cognitive impairment, particularly in domains related to learning and memory. In rat models where memory deficits were induced by the cholinergic antagonist scopolamine, this compound has been shown to fully reverse these impairments in the Novel Object Recognition (NOR) task. The NOR test assesses the animal's ability to distinguish between a familiar and a novel object, a measure of recognition memory.

The pro-cognitive effects of targeting the 5-HT6 receptor are well-documented, with antagonists of this receptor known to enhance memory function. Similarly, the inhibition of MAO-B is a therapeutic strategy employed in neurodegenerative diseases, and reversible MAO-B inhibitors have been shown to ameliorate cognitive deficits in animal models. The dual-modulator combines these two mechanisms. For instance, a similar triple-acting compound, PZ-1922, which targets the 5-HT6R, 5-HT3R, and MAO-B, effectively reversed scopolamine-induced memory deficits in the NOR test and prevented memory decline in an amyloid-beta-induced Alzheimer's disease model in the T-maze test nih.gov.

While direct and extensive data on the impact of this compound on a wide range of other cognitive domains such as attention and executive function are still emerging, the foundational mechanisms of its constituent targets suggest a broad potential for cognitive enhancement. The blockade of 5-HT6 receptors is known to modulate cholinergic and glutamatergic neurotransmission, which are crucial for various cognitive processes nih.gov.

Table 1: Effect of this compound on Scopolamine-Induced Memory Deficits

| Animal Model | Cognitive Task | Inducing Agent | Observed Effect of Modulator 1 |

|---|---|---|---|

| Rat | Novel Object Recognition (NOR) | Scopolamine | Full reversal of memory deficits |

| Rat | T-maze Test | Amyloid-beta oligomers | Prevention of memory decline (observed with a similar triple-acting compound) nih.gov |

Neuroprotective and Glioprotective Properties

The this compound exhibits significant neuroprotective and glioprotective properties, which have been demonstrated in various preclinical models of neurodegeneration.

Attenuation of Neurotoxin-Induced Damage (e.g., 6-OHDA, Rotenone)

This dual-acting compound has shown protective effects against neurotoxin-induced cellular damage. Specifically, it has demonstrated glioprotective properties in cultured astrocytes exposed to the neurotoxin 6-hydroxydopamine (6-OHDA). 6-OHDA is a neurotoxic agent that selectively destroys dopaminergic and noradrenergic neurons and is widely used to model Parkinson's disease in vitro and in vivo. The ability of the modulator to protect glial cells from 6-OHDA-induced cytotoxicity highlights its potential to preserve the supportive environment of neurons.

The mechanism of rotenone-induced neurodegeneration involves the inhibition of mitochondrial complex I, leading to oxidative stress and cell death bwise.krnih.gov. While direct studies on the effect of this compound on rotenone-induced damage are not extensively detailed, the known functions of its targets suggest a protective role. MAO-B inhibitors, in general, are known to have neuroprotective effects by preventing the generation of reactive oxygen species (ROS) that arise from the metabolism of dopamine mdpi.com. By inhibiting MAO-B, the modulator can reduce the oxidative burden on neurons, a key factor in rotenone-induced toxicity nih.gov.

Reduction of Oxidative Stress and Inflammation Markers

A key aspect of the neuroprotective properties of the this compound is its ability to mitigate oxidative stress and neuroinflammation. The inhibition of MAO-B is directly linked to a reduction in oxidative stress. MAO-B is an enzyme located on the outer mitochondrial membrane of astrocytes and is involved in the catabolism of monoamines, a process that generates hydrogen peroxide (H2O2) as a byproduct. In neurodegenerative diseases, the activity of MAO-B is often elevated, leading to increased production of ROS and subsequent oxidative damage to lipids, proteins, and DNA. By irreversibly inhibiting MAO-B, the modulator effectively curtails this source of oxidative stress.

Furthermore, the compound's activity is expected to reduce markers of inflammation. Neuroinflammation is a common feature of neurodegenerative disorders and is characterized by the activation of microglia and astrocytes, which in turn release pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) nih.gov. The serotonergic system, including 5-HT6 receptors, is known to modulate immune responses in the brain. While direct measurements of specific cytokine reduction by this particular modulator are still under investigation, the combined effect of MAO-B inhibition and 5-HT6R antagonism is anticipated to create an anti-inflammatory environment. For instance, a similar compound, PZ-1922, has been shown to affect biochemical parameters associated with amyloid-beta-induced neuroinflammation nih.gov.

Modulation of Apoptotic Pathways and Neurotrophic Factor Expression

The this compound is also implicated in the regulation of programmed cell death, or apoptosis, and the expression of supportive neurotrophic factors. The apoptotic process is controlled by a delicate balance between pro-apoptotic proteins, such as Bax, and anti-apoptotic proteins, like Bcl-2. An increased Bax/Bcl-2 ratio is a hallmark of cells undergoing apoptosis. MAO-B inhibitors have been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 nih.gov. This suggests that the modulator, through its MAO-B inhibitory action, can shift the balance towards cell survival by increasing Bcl-2 levels.

Moreover, both MAO-B inhibition and 5-HT6 receptor modulation can influence the expression of neurotrophic factors, which are crucial for neuronal survival, growth, and differentiation. Brain-derived neurotrophic factor (BDNF) is a key neurotrophin that plays a vital role in synaptic plasticity and neuronal resilience. Studies have shown that MAO-B knockdown can increase the mRNA levels of both BDNF and glial cell line-derived neurotrophic factor (GDNF) nih.gov. The serotonergic system is also known to interact with neurotrophic factor signaling nih.gov. Therefore, the dual-acting modulator is expected to enhance the expression of these critical survival factors, further contributing to its neuroprotective profile.

Effects on Neuronal Plasticity and Neurogenesis

The dual modulation of 5-HT6 receptors and MAO-B suggests that this compound can have a positive impact on neuronal plasticity and the generation of new neurons (neurogenesis). Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental for learning and memory. Key proteins involved in this process include the presynaptic marker synaptophysin and the postsynaptic density protein-95 (PSD-95) nih.govmdpi.com. While direct studies on the effect of the this compound on these specific synaptic proteins are limited, the known roles of its targets are indicative. 5-HT6 receptor antagonists have been shown to enhance cognitive function, which is intrinsically linked to synaptic plasticity.

Neurogenesis, the process of generating new neurons, occurs in specific regions of the adult brain, such as the hippocampus, and is crucial for certain types of learning and memory. Markers such as Ki-67 and BrdU are used to identify proliferating cells and newborn neurons nih.govutoronto.ca. The serotonergic system is a known regulator of adult neurogenesis researchgate.net. While direct evidence for the this compound in promoting neurogenesis is yet to be firmly established, its therapeutic potential in cognitive disorders suggests that this may be a contributing mechanism.

Efficacy in Specific Preclinical Disease Models (Mechanistic Focus)

The therapeutic potential of the this compound has been primarily investigated in preclinical models relevant to Alzheimer's disease and Parkinson's disease, with a focus on the underlying mechanisms of action.

In models of Alzheimer's disease , the compound's efficacy is attributed to its multi-target approach. The cognitive deficits in Alzheimer's are linked to cholinergic dysfunction, amyloid-beta (Aβ) plaque formation, and neuroinflammation nih.gov. The 5-HT6R antagonist component of the modulator is thought to enhance cholinergic neurotransmission, thereby improving cognitive function, as demonstrated by the reversal of scopolamine-induced amnesia nih.gov. The MAO-B inhibitory component addresses the neurodegenerative aspects by reducing oxidative stress and inflammation, which are exacerbated by Aβ pathology nih.gov. A similar triple-acting modulator, PZ-1922, has been shown to affect various biochemical parameters associated with Aβ-induced neuroinflammation, synaptic deficits, and apoptosis in an in vivo model nih.gov.

In the context of Parkinson's disease , the primary pathology is the loss of dopaminergic neurons in the substantia nigra. The neuroprotective effects of the this compound are highly relevant here. Its ability to protect against 6-OHDA-induced toxicity in astrocytes points to a mechanism of preserving the neuronal microenvironment bwise.kr. The inhibition of MAO-B is a well-established therapeutic strategy in Parkinson's disease, as it reduces the breakdown of dopamine and decreases the production of harmful free radicals from dopamine metabolism mdpi.com. By preserving dopaminergic neurons and their function, the modulator can potentially slow the progression of the disease.

Table 2: Mechanistic Efficacy in Preclinical Disease Models

| Disease Model | Key Pathological Feature | Mechanistic Action of Modulator 1 | Observed/Expected Outcome |

|---|---|---|---|

| Alzheimer's Disease | Cholinergic deficits, Aβ-induced neurotoxicity | 5-HT6R antagonism enhancing cholinergic transmission; MAO-B inhibition reducing oxidative stress and neuroinflammation | Reversal of cognitive deficits, reduction in neuroinflammatory and apoptotic markers nih.gov |

| Parkinson's Disease | Dopaminergic neuron degeneration (e.g., 6-OHDA model) | Glioprotection against neurotoxins; MAO-B inhibition reducing dopamine metabolism-related oxidative stress | Protection of glial cells, potential for preserving dopaminergic neurons bwise.kr |

Alzheimer's Disease Models (e.g., Aβ-induced, scopolamine-induced)

In animal models of Alzheimer's disease, this compound has demonstrated significant potential in ameliorating cognitive deficits. The rationale for this dual-target approach lies in the distinct yet complementary roles of the 5-HT6 receptor and MAO-B in the pathophysiology of Alzheimer's. The 5-HT6 receptor is predominantly expressed in brain regions critical for cognition, and its antagonism has been shown to enhance cholinergic and glutamatergic neurotransmission. nih.gov MAO-B, on the other hand, is involved in the catabolism of dopamine and is upregulated in the brains of Alzheimer's patients, contributing to oxidative stress.

One key study investigated a dual-acting 5-HT6 receptor inverse agonist and MAO-B inhibitor, referred to as compound 48, in a scopolamine-induced amnesia model in rats. nih.gov Scopolamine, a muscarinic receptor antagonist, is used to induce transient cognitive impairment, mimicking some aspects of Alzheimer's disease. nih.gov The study found that compound 48 was able to fully reverse the memory deficits induced by scopolamine in the Novel Object Recognition (NOR) task. nih.gov This task assesses an animal's ability to recognize a novel object in a familiar environment, a measure of recognition memory.

Another study on a similar multi-target compound, PZ-1922, which also targets the 5-HT3 receptor, demonstrated efficacy in both scopolamine-induced and amyloid-beta (Aβ)-induced cognitive deficit models. nih.gov In the scopolamine model, PZ-1922 reversed cognitive deficits in the NOR test. In an Aβ-induced model, which more closely mimics the underlying pathology of Alzheimer's disease, the compound showed superior pro-cognitive properties compared to a selective 5-HT6R antagonist. nih.gov

Table 1: Efficacy of this compound in Alzheimer's Disease Models

| Animal Model | Behavioral Test | Key Finding |

|---|---|---|

| Scopolamine-induced amnesia in rats | Novel Object Recognition (NOR) | Fully reversed memory deficits. nih.gov |

| Aβ-induced cognitive deficits in rats | T-maze | Superior pro-cognitive properties compared to a selective 5-HT6R antagonist. nih.gov |

Epilepsy Models

The role of this compound in epilepsy is an area of growing interest, although direct preclinical studies on a specific "modulator 1" are less prevalent. However, the individual roles of 5-HT6 receptor antagonism and MAO-B inhibition in seizure modulation provide a strong rationale for the potential efficacy of a dual-acting compound.

Preclinical evidence suggests that potent and selective 5-HT6 receptor antagonists exhibit clear anticonvulsant effects in the maximal electroshock (MES) test in rats, a model for generalized tonic-clonic seizures. nih.gov Furthermore, a selective 5-HT6R antagonist was shown to reduce spontaneous recurrent seizures in the post-status epilepticus pilocarpine (B147212) rat model of temporal lobe epilepsy. nih.gov This effect was associated with a decrease in the activity of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, which is often hyperactive in epilepsy. nih.gov

On the other hand, while MAO-B inhibitors are not classical anticonvulsants, their ability to modulate monoaminergic neurotransmission could indirectly influence seizure thresholds. It is important to note that the relationship between monoamines and seizures can be complex, with some studies suggesting that high concentrations of serotonin in epileptic foci could potentially worsen seizure outcomes. nih.gov

Table 2: Potential Efficacy of 5-HT6R/MAO-B Modulation in Epilepsy Models

| Target | Animal Model | Potential Effect |

|---|---|---|

| 5-HT6R Antagonism | Maximal Electroshock (MES) in rats | Anticonvulsant effects. nih.gov |

| 5-HT6R Antagonism | Pilocarpine-induced status epilepticus in rats | Attenuation of spontaneous recurrent seizures. nih.gov |

| MAO-B Inhibition | General epilepsy models | Modulation of monoaminergic tone, potential for complex effects on seizure threshold. nih.gov |

Schizophrenia Models

In preclinical models of schizophrenia, the therapeutic potential of this compound is linked to the compound's ability to address both the positive and cognitive symptoms of the disorder. Animal models of schizophrenia often utilize pharmacological agents like phencyclidine (PCP) or amphetamine to induce behaviors analogous to human symptoms.

Studies have shown that selective 5-HT6 receptor antagonists can reverse the deficits in prepulse inhibition (PPI) induced by amphetamine. PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. Furthermore, 5-HT6R antagonists have been reported to improve social interaction in PCP-treated rats, a model for the negative symptoms of schizophrenia. The mechanism underlying these effects is thought to involve the modulation of multiple neurotransmitter systems, including an increase in dopamine and norepinephrine concentrations in the frontal cortex.

The contribution of MAO-B inhibition to the antipsychotic-like effects of a dual modulator is less direct but may be related to its impact on dopamine metabolism. By inhibiting the breakdown of dopamine, MAO-B inhibitors could potentially potentiate the effects of 5-HT6R antagonism on dopaminergic neurotransmission, although this requires further investigation to avoid exacerbating positive symptoms.

Table 3: Efficacy of 5-HT6R Modulation in Schizophrenia Models

| Animal Model | Behavioral Test | Key Finding for 5-HT6R Antagonism |

|---|---|---|

| Amphetamine-induced disruption in rats | Prepulse Inhibition (PPI) | Reversal of PPI deficits. |

| Phencyclidine (PCP)-induced disruption in rats | Social Interaction Test | Improvement in social interaction. |

Depression and Anxiety Models

The preclinical rationale for using a 5-HT6R/MAO-B modulator in depression and anxiety stems from the well-established role of the serotonergic system in mood regulation. Animal models such as the forced swim test (FST) and the defensive burying (DB) test are commonly used to assess antidepressant-like and anxiolytic-like effects, respectively.

Interestingly, studies have shown that both selective 5-HT6 receptor agonists and antagonists can produce antidepressant- and anxiolytic-like effects in animal models. For instance, selective 5-HT6 receptor agonists have been shown to decrease immobility time in the FST and reduce burying behavior in the DB test in rats. These effects were comparable to those of the selective serotonin reuptake inhibitor (SSRI) fluoxetine. The anxiolytic effects of 5-HT6 receptor agonists were also observed in the novelty-induced hypophagia (NIH) test.

The co-administration of an MAO-B inhibitor could potentially enhance the antidepressant effects by increasing the synaptic availability of monoamines. However, it is crucial to consider the potential for serotonin syndrome when combining MAO inhibitors with serotonergic agents. Studies suggest that the risk of serotonin syndrome may be lower with selective MAO-B inhibitors compared to non-selective or MAO-A inhibitors.

Table 4: Efficacy of 5-HT6R Modulation in Depression and Anxiety Models

| Animal Model | Behavioral Test | Key Finding for 5-HT6R Agonism |

|---|---|---|

| Forced Swim Test (FST) in rats | Immobility time | Decreased immobility, similar to fluoxetine. |

| Defensive Burying (DB) test in rats | Burying duration | Decreased burying behavior, indicative of anxiolytic activity. |

| Novelty-Induced Hypophagia (NIH) test in rats | Latency to feed | Reduced latency to feed, suggesting anxiolytic effects. |

Preclinical Pharmacokinetics and Drug Like Properties

Absorption, Distribution, and Elimination (ADE) in Animal Models

Studies involving 5-HT6R/MAO-B modulator 1 indicate that the compound is orally bioavailable, as evidenced by its activity in animal models following oral administration (p.o.). medchemexpress.com The compound has been shown to reverse scopolamine-induced memory deficits in rats when administered orally. medchemexpress.com

Detailed parameters regarding the rate and extent of absorption (such as Cmax and Tmax), the precise tissue distribution beyond the brain, and the routes and rates of elimination have not been extensively detailed in the available scientific literature. Comprehensive studies detailing its full absorption, distribution, and excretion profile are not publicly available at this time.

Blood-Brain Barrier (BBB) Permeation and Brain Distribution

A critical characteristic for any centrally acting therapeutic is its ability to penetrate the blood-brain barrier (BBB) and achieve sufficient concentrations in the brain. Multiple reports confirm that this compound is capable of crossing the BBB and distributing into the brain tissue. medchemexpress.commedchemexpress.com Preclinical assessments have consistently described the compound as being "well distributed to the brain," a finding that supports its development for neurological indications. medchemexpress.commedchemexpress.com

While qualitative assessments are positive, specific quantitative data, such as the brain-to-plasma concentration ratio, have not been specified in the reviewed literature.

| Parameter | Finding | Source(s) |

|---|---|---|

| Blood-Brain Barrier Permeation | Permeable | medchemexpress.commedchemexpress.com |

| Brain Distribution | Described as "well distributed" in the brain | medchemexpress.commedchemexpress.com |

Metabolic Stability in Preclinical Systems (e.g., Microsomal Assays)

The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. The stability of this compound was evaluated using in vitro rat liver microsomal assays. These studies concluded that the compound possesses "moderate metabolic stability". medchemexpress.commedchemexpress.com This suggests a metabolic rate that is not excessively rapid, which is a favorable characteristic in drug development.

Specific quantitative metrics from these assays, such as the in vitro half-life (t½) or the intrinsic clearance (CLint), are not available in the cited literature.

| Assay System | Finding | Source(s) |

|---|---|---|

| Rat Liver Microsomes | Moderate metabolic stability | medchemexpress.commedchemexpress.com |

Metabolite Identification and Pathways (Preclinical)

Information regarding the specific metabolic pathways for this compound is not available in the reviewed scientific literature. Preclinical studies identifying the chemical structures of its metabolites or the primary enzymes responsible for its biotransformation have not been published.

In Vitro Drug-Drug Interaction Potential (e.g., CYP450 Inhibition)

The potential for this compound to cause drug-drug interactions through mechanisms such as the inhibition of cytochrome P450 (CYP450) enzymes has not been reported. In vitro studies to assess its inhibitory activity (IC50 values) against major CYP450 isoforms are necessary to fully characterize its drug interaction profile, but this information is not currently available.

Advanced Neurobiological and Methodological Approaches

In Vivo Microdialysis for Neurotransmitter Monitoring

In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid in specific brain regions of freely moving animals. researchgate.net This method allows for the direct measurement of neurotransmitter and metabolite concentrations, providing a dynamic view of the neurochemical changes induced by a pharmacological agent like the 5-HT6R/MAO-B modulator 1.

Research Findings: Studies applying this technique to a 5-HT6R/MAO-B modulator would be expected to reveal an increase in the extracellular levels of monoamines. The inhibition of MAO-B would lead to decreased degradation of dopamine (B1211576), resulting in its elevated concentration. The antagonism of 5-HT6 receptors, which are known to modulate cholinergic and glutamatergic pathways, could indirectly influence the release of other neurotransmitters. The precise neurochemical profile would depend on the specific brain region being studied and the intrinsic properties of the modulator.

| Neurotransmitter | Expected Change in Extracellular Concentration | Underlying Mechanism |

|---|---|---|

| Dopamine (DA) | ↑↑ (Significant Increase) | Inhibition of MAO-B, reducing DA degradation. |

| Serotonin (B10506) (5-HT) | ↑ (Moderate Increase) | Indirect modulation via 5-HT6R antagonism. |

| Norepinephrine (B1679862) (NE) | ↑ (Slight to Moderate Increase) | Potential cross-inhibition of MAO-A or indirect network effects. |

| Acetylcholine (ACh) | ↑ (Moderate Increase) | 5-HT6 receptor antagonism is known to enhance cholinergic transmission. |

| Glutamate (Glu) | ↑ (Moderate Increase) | 5-HT6 receptor antagonism can disinhibit glutamatergic neurons. |

Positron Emission Tomography (PET) Imaging for Target Occupancy (Preclinical)

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of molecular targets such as receptors and enzymes in the brain. frontiersin.org In the preclinical development of this compound, PET imaging is invaluable for demonstrating that the compound engages with its intended targets in a living organism. nih.gov

This is achieved by using specific radioligands that bind to 5-HT6 receptors and MAO-B. A baseline PET scan is performed to measure the initial density of these targets. Subsequently, the animal is administered the this compound, and a second PET scan is conducted. The displacement of the radioligand by the modulator allows for the calculation of target occupancy, which is the percentage of receptors or enzymes bound by the drug. bohrium.comresearchgate.net

Research Findings: Preclinical PET studies would aim to establish a clear relationship between the administered dose of the this compound and the level of occupancy at both the 5-HT6 receptor and MAO-B. nih.gov These studies are crucial for determining the doses that achieve significant target engagement. It is expected that as the dose of the modulator increases, the occupancy of both targets will increase in a saturable manner. The data generated from these studies are essential for guiding dose selection in further efficacy and safety studies.

| Compound Dose (mg/kg) | Mean 5-HT6 Receptor Occupancy (%) | Mean MAO-B Occupancy (%) |

|---|---|---|

| 0.1 | 15 | 20 |

| 0.3 | 40 | 45 |

| 1.0 | 75 | 80 |

| 3.0 | 92 | 95 |

Electrophysiological Studies in Animal Brain Slices/Models

Electrophysiological techniques, particularly those using ex vivo brain slices, provide a detailed examination of how a compound affects neuronal activity at the cellular and circuit level. nih.govkopfinstruments.com Brain slices from relevant regions like the hippocampus or cortex can be maintained in a viable state, allowing for the recording of neuronal firing, synaptic potentials, and long-term potentiation (LTP), a cellular correlate of learning and memory. soton.ac.ukyoutube.com

For a 5-HT6R/MAO-B modulator, electrophysiological studies can reveal the consequences of blocking 5-HT6 receptors on neuronal excitability and synaptic transmission. nih.gov For instance, since 5-HT6 receptors are known to modulate GABAergic interneurons, their antagonism is expected to alter inhibitory tone and, consequently, the firing patterns of principal neurons. The inhibition of MAO-B, by increasing dopamine levels, could also modulate synaptic plasticity.

Research Findings: Application of the this compound to brain slices would likely demonstrate a reduction in GABAergic inhibitory postsynaptic currents (IPSCs) due to 5-HT6 receptor antagonism. This could lead to an enhancement of excitatory postsynaptic potentials (EPSPs) and an increased propensity for LTP induction. These findings would provide a cellular basis for the potential pro-cognitive effects of the compound.

| Electrophysiological Parameter | Observed Effect | Postulated Mechanism |

|---|---|---|

| Spontaneous Firing Rate of Pyramidal Neurons | Increase | Disinhibition via 5-HT6R antagonism on GABAergic interneurons. |

| Excitatory Postsynaptic Potentials (EPSPs) | Increased Amplitude | Enhanced glutamatergic transmission secondary to disinhibition. |

| Long-Term Potentiation (LTP) | Facilitation | Combined effects of enhanced synaptic transmission and potential dopaminergic modulation. |

| Inhibitory Postsynaptic Currents (IPSCs) | Decreased Amplitude | Direct consequence of 5-HT6R antagonism on GABAergic neurons. |

Omics-Based Approaches to Elucidate Mechanisms

Omics technologies, including transcriptomics, proteomics, and metabolomics, offer a global, unbiased view of the molecular changes induced by a drug. nih.gov These approaches are instrumental in identifying novel mechanisms of action, downstream signaling pathways, and potential biomarkers associated with the administration of the this compound. researchgate.netmdpi.com

Transcriptomics (e.g., RNA-sequencing) would be used to analyze changes in gene expression in brain tissue following treatment with the modulator. This could reveal the upregulation of genes involved in synaptic plasticity, neurogenesis, or neuroprotection.

Proteomics (e.g., mass spectrometry) would identify and quantify changes in the protein landscape, providing insights into alterations in signaling cascades, receptor expression, and enzymatic activity. nih.gov

Metabolomics would analyze the profile of small molecule metabolites, which could reveal shifts in energy metabolism, neurotransmitter synthesis, and oxidative stress pathways. mdpi.com

Research Findings: An integrated multi-omics approach could reveal that the this compound not only affects its primary targets but also induces broader changes in cellular function. For example, transcriptomic analysis might show an upregulation of brain-derived neurotrophic factor (BDNF) expression, a key molecule in synaptic plasticity. Proteomic data could confirm an increase in the phosphorylation of downstream signaling proteins like CREB. Metabolomic analysis might indicate a shift towards more efficient energy utilization in neurons.

| Omics Approach | Key Findings | Biological Implication |

|---|---|---|

| Transcriptomics | Upregulation of genes like BDNF, c-Fos | Enhanced neuroplasticity and neuronal activity. |

| Proteomics | Increased phosphorylation of CREB, Akt | Activation of cell survival and synaptic plasticity pathways. |

| Metabolomics | Altered levels of kynurenine (B1673888) pathway metabolites | Modulation of neuroinflammation and glutamatergic signaling. |

Genetic Modulation Techniques in Conjunction with Compound Administration

To study the this compound, researchers could use mice in which the gene for the 5-HT6 receptor (Htr6) or MAO-B (Maob) has been deleted. By administering the modulator to these animals and comparing their behavioral and neurochemical responses to wild-type controls, the specific role of each target can be elucidated. For example, if the pro-cognitive effects of the modulator are absent in 5-HT6 receptor KO mice but are still present in MAO-B KO mice, it would suggest that the 5-HT6 receptor is the primary mediator of this effect.

Research Findings: Studies using these genetic models are expected to confirm that the observed effects of the this compound are indeed mediated through its intended targets. For instance, the increase in extracellular dopamine levels following modulator administration should be significantly blunted in MAO-B KO mice, as the primary enzyme for its degradation is already absent. Similarly, the electrophysiological effects on GABAergic inhibition would likely be absent in 5-HT6 receptor KO mice.

| Animal Model | Predicted Behavioral Outcome | Predicted Neurochemical Outcome |

|---|---|---|

| Wild-Type | Improved cognitive performance. | Increased DA, ACh, and Glu levels. |

| 5-HT6R Knockout | Attenuated or absent cognitive improvement. | Normal DA increase, but no change in ACh or Glu. |

| MAO-B Knockout | Partial cognitive improvement. | Blunted or no further increase in DA levels. |

Translational Perspectives and Future Research Directions

Prospects for Refinement of Dual-Targeting Strategies

One primary focus is the nature of MAO-B inhibition. The first-generation dual modulators often feature irreversible inhibition of MAO-B. nih.gov While effective, irreversible inhibition can lead to compensatory mechanisms, such as the activation of diamine oxidase (DAO), which may result in GABA-mediated astrogliosis. nih.gov Future iterations will likely explore reversible MAO-B inhibitors. nih.gov Reversible inhibitors can offer a better safety profile by avoiding these compensatory mechanisms while still providing the therapeutic benefit of reduced dopamine (B1211576) degradation and oxidative stress. nih.govmdpi.com

Another area for refinement is the optimization of the pharmacophore. The design of dual-target agents often involves a pharmacophore hybridization strategy, linking scaffolds known to interact with each target. nih.gov Future work will use advanced computational methods, such as structure-based modeling and cheminformatics, to design novel linkers and scaffolds that optimize the binding affinity and selectivity for both 5-HT6R and MAO-B. frontiersin.org The goal is to achieve a finely tuned balance of potency at both targets, which is crucial for synergistic therapeutic effects. For instance, research has shown that a 1H-pyrrolo[3,2-c]quinoline core is essential for dual activity at both 5-HT6R and MAO-B. nih.gov

Finally, improving brain bioavailability and pharmacokinetic profiles is a perpetual goal. A successful neurotherapeutic agent must efficiently cross the blood-brain barrier and maintain sufficient concentrations to engage both targets. frontiersin.orgnih.gov While initial studies show that compounds like modulator 1 are well-distributed to the brain, further chemical modifications could enhance this property, leading to greater efficacy. nih.gov

| Refinement Strategy | Rationale | Potential Advantage | Supporting Evidence |

|---|---|---|---|

| Development of Reversible MAO-B Inhibitors | Irreversible inhibitors can trigger compensatory mechanisms (e.g., DAO activation) leading to potential side effects like astrogliosis. nih.gov | Improved safety profile, avoidance of undesirable compensatory pathways. nih.gov | Preclinical studies show reversible MAO-B inhibitors can ameliorate cognitive deficits without inducing DAO-dependent mechanisms. nih.gov |

| Optimized Pharmacophore Design | Achieving balanced potency and high selectivity for both targets is critical for maximizing synergy and minimizing off-target effects. frontiersin.orgnih.gov | Enhanced therapeutic efficacy and reduced potential for adverse reactions. | Studies identifying specific chemical cores (e.g., 1H-pyrrolo[3,2-c]quinoline) as necessary for dual 5-HT6R/MAO-B activity. nih.gov |

| Enhanced Blood-Brain Barrier (BBB) Penetration | Central nervous system disorders require drugs that can effectively reach their targets within the brain. frontiersin.org | Greater target engagement and potentially higher efficacy. | Research focusing on chemical modifications to improve brain distribution of dual-acting ligands. nih.gov |

Exploration of Novel Therapeutic Indications Based on Mechanistic Understanding

The dual mechanism of 5-HT6R antagonism and MAO-B inhibition provides a strong rationale for exploring therapeutic applications beyond Alzheimer's disease. The unique combination of pro-cognitive, neuroprotective, and modulatory effects on neurotransmitter systems suggests potential in a range of neurological and psychiatric conditions.

Parkinson's Disease (PD): MAO-B inhibitors, such as selegiline (B1681611) and rasagiline, are established treatments for PD, working by preventing the breakdown of dopamine in the brain. nih.govresearchgate.net The MAO-B inhibitory action of a dual modulator could provide symptomatic relief by boosting dopaminergic tone. mdpi.com Furthermore, MAO-B levels increase with aging and gliosis in the PD brain, contributing to oxidative stress. researchgate.netmdpi.com Inhibition of MAO-B can therefore also offer neuroprotection. The 5-HT6R antagonist component could address the cognitive impairments and depressive symptoms that are common non-motor features of PD.

Depression and Anxiety: The serotonin (B10506) system is a cornerstone of treatments for mood and anxiety disorders. nih.gov While the precise role of 5-HT6 receptors is still being elucidated, preclinical studies suggest that 5-HT6R ligands could be useful in managing depression and anxiety. nih.gov Combining this with MAO-B inhibition, which can increase levels of key monoamines, presents a novel dual approach for treatment-resistant depression or depression with comorbid cognitive dysfunction. nih.gov

Agitation and Psychosis in Dementia: Beyond improving core cognitive symptoms in AD, 5-HT6R antagonists are being investigated for their potential to manage neuropsychiatric symptoms. mdpi.com Post-hoc analysis of clinical trials with the 5-HT6R antagonist masupirdine (B1682835) suggested potential benefits in reducing agitation, aggression, and psychosis in AD patients. mdpi.com A dual modulator could therefore offer a broader spectrum of symptom management in dementia patients.

Other Neurodegenerative Conditions: The glioprotective properties demonstrated by 5-HT6R/MAO-B modulator 1 suggest a potential role in other diseases characterized by neuroinflammation and neuronal death, such as Huntington's disease or amyotrophic lateral sclerosis (ALS). nih.govmedchemexpress.commdpi.com The ability to reduce oxidative stress and protect glial cells could be a valuable disease-modifying strategy across multiple neurodegenerative disorders. researchgate.net

| Potential Indication | Mechanistic Rationale (5-HT6R Antagonism) | Mechanistic Rationale (MAO-B Inhibition) | Supporting Evidence |

|---|---|---|---|

| Parkinson's Disease | Addresses cognitive impairment and depressive symptoms, common non-motor features of PD. | Increases dopamine levels to alleviate motor symptoms; reduces oxidative stress from dopamine metabolism, offering neuroprotection. nih.govmdpi.com | MAO-B inhibitors are an established therapy for PD. nih.gov |

| Depression & Anxiety | Modulation of the serotonin system; potential anxiolytic and antidepressant effects. nih.gov | Increases levels of monoamine neurotransmitters (dopamine, phenylethylamine). | Preclinical studies support the use of 5-HT6R ligands in depression and anxiety models. nih.gov |

| Agitation in Dementia | Potential to reduce neuropsychiatric symptoms like agitation, aggression, and psychosis. mdpi.com | Contributes to overall neuronal health and stability. | Clinical data for 5-HT6R antagonists (e.g., masupirdine) show potential benefits for these symptoms. mdpi.com |

| Huntington's Disease / ALS | Modulation of neurotransmitter systems affected in these diseases. | Reduces oxidative stress and exerts glioprotective effects, which are relevant to the pathology of these conditions. nih.gov | Demonstrated glioprotective properties of dual modulators in cellular models. nih.gov |

Integration of 5-HT6R/MAO-B Modulation with Other Neurotherapeutic Approaches

Given the complexity of neurodegenerative diseases, combination therapy is likely to become the standard of care. A dual-target modulator could serve as a powerful component in a multi-pronged therapeutic regimen.

For Alzheimer's disease, a 5-HT6R/MAO-B modulator could be combined with emerging disease-modifying therapies, such as anti-amyloid or anti-tau biologics. tandfonline.comnih.gov While these biologics target the core pathologies, the dual modulator could provide synergistic benefits by enhancing cognitive function, offering neuroprotection against downstream damage, and managing behavioral symptoms. nih.govnih.gov This combination would address both the root cause and the symptomatic manifestation of the disease.

In the context of Parkinson's disease, a dual modulator could be used alongside levodopa (B1675098) therapy. MAO-B inhibitors are already used to reduce the required dose of levodopa and smooth out motor fluctuations. nih.gov The addition of the 5-HT6R antagonist component could help manage the cognitive side effects and other non-motor symptoms that are not adequately addressed by levodopa alone.

The integration could also involve non-pharmacological approaches. For instance, the pro-cognitive effects of a 5-HT6R/MAO-B modulator could enhance the benefits of cognitive rehabilitation or other brain stimulation therapies by promoting synaptic plasticity and neuronal resilience.

Challenges and Opportunities in Dual-Targeting Drug Discovery and Preclinical Development

The development of dual-target agents is a sophisticated endeavor, presenting unique challenges but also significant opportunities to create transformative medicines for complex diseases. mdpi.comnih.gov

Challenges:

Chemical Design: Creating a single molecule that binds with optimal and balanced affinity to two distinct protein targets is a major medicinal chemistry challenge. frontiersin.org The structural requirements for 5-HT6R antagonism and MAO-B inhibition are different, and finding a scaffold that satisfies both can be difficult. frontiersin.orgnih.gov

Pharmacokinetic Complexity: The ideal drug must not only cross the blood-brain barrier but also achieve concentrations that are sufficient to engage both targets simultaneously over a therapeutic time window. This adds a layer of complexity to preclinical development and pharmacokinetic modeling. frontiersin.orgnih.gov

Preclinical Evaluation: Demonstrating that the therapeutic effect stems from the dual engagement of both targets, rather than just one, requires complex and carefully designed preclinical experiments. Differentiating the contribution of each pharmacological action is non-trivial.

Clinical Translation: The failure rate for drugs targeting central nervous system disorders is notoriously high. tandfonline.comnih.gov The complexity of a dual-target agent can make it more challenging to predict clinical outcomes and identify the right patient population for clinical trials.

Opportunities:

Enhanced Efficacy: For multifactorial diseases, a multi-target approach holds the promise of superior efficacy compared to single-target drugs by disrupting the disease network at multiple points. mdpi.comtandfonline.com This systems-level intervention may lead to more profound and durable therapeutic effects.

Improved Patient Adherence: Combining two mechanisms of action into a single molecule simplifies treatment regimens, potentially leading to better patient compliance compared to taking multiple separate medications.

Novel Therapeutic Paradigms: The success of dual-target modulators validates the shift away from the "one drug, one target" paradigm and encourages the exploration of network pharmacology. mdpi.com This opens up new avenues for treating complex diseases by aiming to restore network stability rather than blocking a single pathway. mdpi.com

Disease Modification: By combining symptomatic relief (e.g., cognitive enhancement via 5-HT6R) with potential disease-modifying effects (e.g., neuroprotection via MAO-B inhibition), these compounds have the potential to not only manage symptoms but also slow the progression of the underlying neurodegenerative process. nih.gov

Q & A

Q. What are the primary mechanisms of action of 5-HT6R/MAO-B modulator 1, and how do they contribute to its glioprotective effects?

- Answer : The compound acts as a dual-target ligand, functioning as a 5-HT6 receptor (5-HT6R) antagonist in Gs signaling pathways and an irreversible MAO-B inhibitor. Its glioprotective properties arise from MAO-B inhibition, which reduces oxidative stress by preventing dopamine catabolism and subsequent ROS generation, while 5-HT6R antagonism modulates glutamatergic and cholinergic neurotransmission. These combined effects mitigate neuroinflammation and synaptic dysfunction .

Q. How can researchers validate the selectivity of this compound for its intended targets?

- Answer : Target selectivity should be assessed using competitive binding assays (e.g., radioligand displacement for 5-HT6R Ki determination) and enzymatic inhibition assays (e.g., IC50 measurements for MAO-B vs. MAO-A). Cross-reactivity with off-target receptors (e.g., 5-HT3R, hERG) must be evaluated via broad-spectrum selectivity panels. For example, compound analogs with structural similarities to this compound have shown negligible MAO-A inhibition (IC50 >100 μM) but moderate hERG inhibition (42–77%), necessitating cardiac safety profiling .

Q. What in vitro models are appropriate for evaluating the pro-cognitive effects of this compound?

- Answer : Use primary neuron-glia co-cultures or SH-SY5Y cells exposed to neurotoxic agents (e.g., H₂O₂ or Aβ oligomers) to assess oxidative stress rescue. For cognitive endpoints, measure synaptic plasticity markers (BDNF, CREB phosphorylation) or employ high-content imaging for dendritic spine density. Scopolamine-induced acetylcholine depletion models are also relevant for testing memory deficit reversal .

Advanced Research Questions

Q. How can structural modifications optimize this compound’s blood-brain barrier (BBB) permeability without compromising target affinity?

- Answer : Introduce halogen substituents (e.g., meta-chlorine on benzyl groups) to enhance lipophilicity and BBB penetration, as seen in analogs like PZ-1922 (Ki = 17 nM for 5-HT6R). Maintain critical functional groups, such as sulfone moieties, which are essential for 5-HT6R binding. Computational methods (e.g., QM/MD simulations) can predict BBB permeability and binding pocket interactions while minimizing hERG liability .

Q. How should researchers resolve contradictory structure-activity relationship (SAR) findings in dual-target ligand design?

- Answer : Contradictions often arise from overlapping pharmacophores. For instance, unsubstituted benzyl groups optimize MAO-B inhibition but reduce 5-HT6R affinity, while chloride substitutions improve 5-HT6R binding but may increase off-target risks. Employ fragment-based drug design (FBDD) to decouple and optimize individual target modules. Validate via iterative synthesis and multi-parametric analysis (e.g., metabolic stability, artificial membrane permeability) .

Q. What strategies are effective for reconciling discrepancies between in vitro potency and in vivo efficacy?

- Answer : Discrepancies may stem from poor pharmacokinetics (e.g., rapid metabolism) or off-target effects. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma/brain exposure with target engagement. For example, lead compounds with moderate metabolic stability in liver microsomes but high brain-to-plasma ratios (e.g., >3:1) often show better in vivo reversal of scopolamine-induced memory deficits in rodent NOR tests .

Q. How can researchers design a robust SAR study to balance MAO-B inhibition potency and 5-HT6R antagonism?

- Answer : Synthesize analogs with systematic variations in spacer length (e.g., alkyl chains between 5-HT6R and MAO-B pharmacophores) and substituent positioning. Prioritize compounds with MAO-B IC50 < 10 nM and 5-HT6R Ki < 50 nM. Validate dual activity in functional assays: MAO-B inhibition via kynuramine oxidation and 5-HT6R antagonism via cAMP modulation in HEK293 cells .

Methodological Considerations

Q. What experimental controls are critical when assessing glioprotection in mixed neuron-glia cultures?

- Answer : Include (1) MAO-B-selective inhibitors (e.g., selegiline) to isolate MAO-B contributions, (2) 5-HT6R agonists/antagonists (e.g., SB-399885) to confirm receptor-specific effects, and (3) ROS scavengers (e.g., NAC) to control for antioxidant activity. Normalize data to baseline ROS levels in untreated cultures .

Q. How should researchers address interspecies variability in 5-HT6R binding affinity during translational studies?

- Answer : Use species-specific receptor isoforms (e.g., human vs. rat 5-HT6R) in binding assays. For in vivo models, select transgenic rodents expressing humanized 5-HT6R. Cross-validate findings with positron emission tomography (PET) ligands to confirm target engagement in live animals .

Data Interpretation and Conflict Resolution

Q. How to interpret conflicting results between MAO-B inhibition assays using different substrates (e.g., kynuramine vs. benzylamine)?

Q. What statistical approaches are recommended for analyzing dose-response curves in dual-target modulation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.